![molecular formula C14H20FNO2 B1519570 1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-amine CAS No. 1019525-34-8](/img/structure/B1519570.png)
1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-amine
Overview
Description
Scientific Research Applications
1. Application in Chiral Resolution Reagents
(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a compound structurally related to the requested chemical, is a synthetic, enantiopure chiral resolution reagent. It reacts with various α-chiral primary and secondary amines through regioselective ring-opening. Its utility lies in its ability to analyze scalemic mixtures of amines, easily identified and quantified by NMR and HPLC (Rodríguez-Escrich et al., 2005).
2. Fluorogenic Reagent for Detection of Primary Amines
Fluram (Fluorescamine), similar in its reactivity to primary amines, allows for effective differentiation of chromosome regions in both mouse and human genomes, demonstrating a heterogeneous distribution of chromosome proteins (Cuéllar et al., 1991).
3. Synthesis of Antibacterial and Antifungal Agents
Compounds structurally related, such as 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, have been synthesized and exhibit notable antibacterial and antifungal activities. These activities are comparable or slightly better than some medicinal standards (Pejchal et al., 2015).
4. Synthesis of Fluorinated Heterocycles
A mild intramolecular fluoro-cyclisation reaction of benzylic alcohols and amines, using commercially available Selectfluor, affords fluorinated heterocycles with 1,3-disubstitution. This strategy highlights the dual role of the reagent as a fluorine source and a base (Parmar & Rueping, 2014).
5. In Liquid Crystal Polymer Binders
Mesogenic amines, which can be structurally related, are used in liquid crystal polymers and copolymers for producing polymer-dispersed liquid crystals. Their liquid crystalline behavior is significant for this application (Chien et al., 1992).
6. As Fluorogenic Amine for Chymotrypsin Assay
4-Amino-7-nitrobenz-2-oxa-1,3-diazole, a key fluorogenic amine, can be used as a substrate for the microdetermination of chymotrypsin. This exemplifies the potential use of similar amines in various biochemical assays (Sato, Miyakawa, & Kanaoka, 1984).
Safety and Hazards
properties
IUPAC Name |
1-[3-fluoro-4-(oxan-2-ylmethoxy)phenyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO2/c1-10(16)11-5-6-14(13(15)8-11)18-9-12-4-2-3-7-17-12/h5-6,8,10,12H,2-4,7,9,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKUZACIJAQLEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OCC2CCCCO2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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